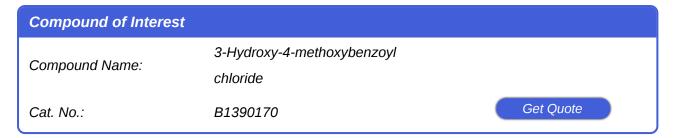


# 3-Hydroxy-4-methoxybenzoyl chloride molecular structure

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An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Hydroxy-4-methoxybenzoyl chloride** (also known as isovanilloyl chloride). The information is intended for researchers and professionals in chemistry and drug development, with a focus on delivering precise data and actionable experimental protocols.

### **Molecular Structure and Identifiers**

**3-Hydroxy-4-methoxybenzoyl chloride** is an aromatic acyl chloride. The core structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a benzoyl chloride functional group. The substituents are arranged at positions 3, 4, and 1, respectively. This compound serves as a reactive intermediate in organic synthesis, particularly for introducing the 3-hydroxy-4-methoxybenzoyl moiety into target molecules.

Key identifiers and structural details are summarized below.



Identifier	Value	
IUPAC Name	3-hydroxy-4-methoxybenzoyl chloride[1]	
CAS Number	289896-68-0[1][2][3]	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> [1][2]	
SMILES	COC1=C(C=C(C=C1)C(=O)Cl)O[1]	
InChi Key	TWBYDWNPEMRNQE-UHFFFAOYSA-N[1]	

## **Physicochemical and Computed Properties**

Experimental physicochemical data for **3-Hydroxy-4-methoxybenzoyl chloride** is not widely available in public literature. However, computational models provide valuable estimates for its properties. As an acyl chloride, it is expected to be a reactive compound, sensitive to moisture, and soluble in aprotic organic solvents.

Property	Value	Source
Molecular Weight	186.59 g/mol	PubChem[1][2]
Monoisotopic Mass	186.0083718 Da	PubChem[1]
Polar Surface Area	46.5 Ų	Cactvs (Computed)[1]
XLogP3	2.4	PubChem (Computed)[1]
Formal Charge	0	PubChem[1]
Storage	Inert atmosphere, store in freezer, under -20°C	BLD Pharm[2]

## **Spectroscopic Data Profile (Expected)**

While specific experimental spectra for **3-Hydroxy-4-methoxybenzoyl chloride** are not readily accessible, a theoretical analysis based on its functional groups allows for the prediction of its key spectroscopic features.



- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The three aromatic protons will appear as a multiplet system in the aromatic region (typically 6.5-8.0 ppm). The methoxy group (-OCH<sub>3</sub>) protons will present as a sharp singlet around 3.9 ppm. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the acyl chloride is the most deshielded, expected to appear around 168-172 ppm. The aromatic carbons will resonate in the 110-155 ppm range, with carbons attached to the oxygen atoms (C-3 and C-4) showing higher chemical shifts. The methoxy carbon will produce a signal around 56 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the acyl chloride functional group, typically found in the range of 1770-1815 cm<sup>-1</sup>. A broad band corresponding to the O-H stretch of the phenolic hydroxyl group is expected around 3200-3600 cm<sup>-1</sup>. Additionally, C-O stretching vibrations for the methoxy and hydroxyl groups will appear in the 1200-1300 cm<sup>-1</sup> region, and C-H stretching from the aromatic ring will be visible around 3000-3100 cm<sup>-1</sup>.

## Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride

The most common and direct method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>). The following is a representative protocol for the synthesis of **3-Hydroxy-4-methoxybenzoyl chloride** from 3-hydroxy-4-methoxybenzoic acid.

## Experimental Protocol: Chlorination of 3-Hydroxy-4-methoxybenzoic Acid

Objective: To synthesize **3-Hydroxy-4-methoxybenzoyl chloride** via chlorination of 3-hydroxy-4-methoxybenzoic acid using thionyl chloride.

#### Materials:

• 3-Hydroxy-4-methoxybenzoic acid



- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous Dichloromethane (DCM) or Toluene
- N,N-Dimethylformamide (DMF, catalytic amount)
- Rotary evaporator
- Schlenk line or nitrogen/argon atmosphere setup
- Magnetic stirrer and heating mantle

#### Procedure:

- Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon) to exclude moisture.
- To the flask, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq).
- Add a sufficient volume of an anhydrous solvent, such as dichloromethane or toluene, to suspend the starting material.
- Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the suspension.
- Slowly add thionyl chloride (SOCl<sub>2</sub>, typically 1.2-2.0 eq) to the stirred mixture at room temperature. The addition may be exothermic.
- After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 1-3 hours. Reaction progress can be monitored by the cessation of HCl gas evolution.
- Once the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors.



 The resulting crude 3-Hydroxy-4-methoxybenzoyl chloride can be used directly for subsequent reactions or purified further if necessary. Due to its reactivity, it is typically prepared and used in situ or stored under strictly anhydrous conditions at low temperatures.
[2]

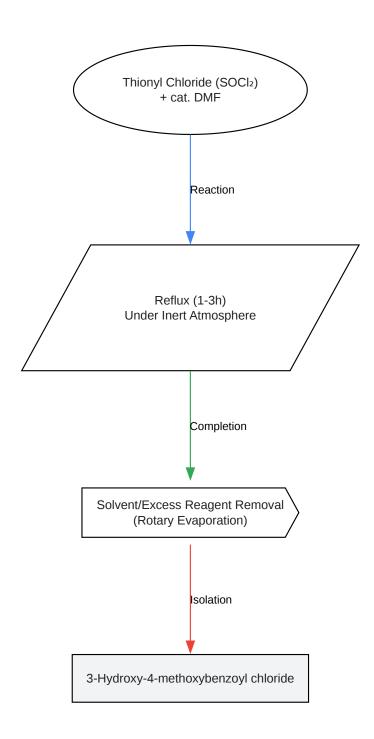
This general procedure is adapted from standard methods for the synthesis of other benzoyl chloride derivatives.[4][5][6]

## **Experimental Workflow Visualization**

The synthesis process described above can be visualized as a straightforward chemical transformation.



3-Hydroxy-4-methoxybenzoic Acid (in Anhydrous Solvent)



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Caption: Synthesis of **3-Hydroxy-4-methoxybenzoyl chloride**.



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